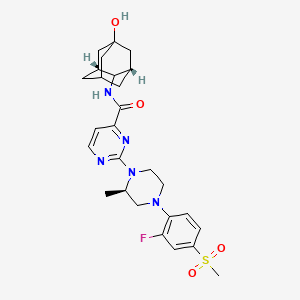

SKI2852

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H34FN5O4S |

|---|---|

Molecular Weight |

543.7 g/mol |

IUPAC Name |

2-[(2R)-4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide |

InChI |

InChI=1S/C27H34FN5O4S/c1-16-15-32(23-4-3-20(11-21(23)28)38(2,36)37)7-8-33(16)26-29-6-5-22(30-26)25(34)31-24-18-9-17-10-19(24)14-27(35,12-17)13-18/h3-6,11,16-19,24,35H,7-10,12-15H2,1-2H3,(H,31,34)/t16-,17?,18-,19+,24?,27?/m1/s1 |

InChI Key |

SSKKTEYBWOVEET-GMILZOMTSA-N |

Isomeric SMILES |

C[C@@H]1CN(CCN1C2=NC=CC(=N2)C(=O)NC3[C@@H]4CC5C[C@H]3CC(C4)(C5)O)C6=C(C=C(C=C6)S(=O)(=O)C)F |

Canonical SMILES |

CC1CN(CCN1C2=NC=CC(=N2)C(=O)NC3C4CC5CC3CC(C5)(C4)O)C6=C(C=C(C=C6)S(=O)(=O)C)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of SKI2852 in Macrophages: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI2852, also identified as J2H-1702, is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a critical intracellular role in amplifying glucocorticoid signaling by converting inactive cortisone to active cortisol. In macrophages, key orchestrators of the immune response, 11β-HSD1 activity is dynamically regulated and significantly influences their phenotype and function. This technical guide delineates the mechanism of action of this compound in macrophages, focusing on its impact on inflammatory signaling pathways and cellular functions. By inhibiting 11β-HSD1, this compound modulates macrophage polarization, reduces the expression of pro-inflammatory cytokines, and influences key signaling cascades, including the glucocorticoid receptor (GR), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. This guide provides a comprehensive overview of the current understanding of this compound's action in macrophages, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Introduction: The Role of 11β-HSD1 in Macrophage Function

Macrophages are highly plastic immune cells that adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2), in response to microenvironmental cues. Glucocorticoids are potent endogenous regulators of inflammation, and their effects are fine-tuned at the cellular level by 11β-HSD1.

11β-HSD1 is an NADPH-dependent reductase that converts inactive 11-ketoglucocorticoids (cortisone in humans, 11-dehydrocorticosterone in rodents) to their active counterparts (cortisol and corticosterone, respectively)[1][2]. This intracellular amplification of glucocorticoid signaling is particularly relevant in macrophages, where 11β-HSD1 expression is induced upon their differentiation and is further upregulated in M1-polarized macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ)[2][3][4].

The activity of 11β-HSD1 in macrophages has a dual and context-dependent role in inflammation. On one hand, by increasing intracellular active glucocorticoids, it can enhance their anti-inflammatory effects, such as promoting the phagocytosis of apoptotic neutrophils, a key process in the resolution of inflammation[5][6]. On the other hand, at low glucocorticoid concentrations, 11β-HSD1 can paradoxically amplify pro-inflammatory responses in LPS-stimulated macrophages by activating the GR, which in turn can influence the NF-κB and MAPK signaling pathways[1].

This compound, as a selective inhibitor of 11β-HSD1, offers a therapeutic strategy to modulate the inflammatory functions of macrophages by attenuating the intracellular generation of active glucocorticoids.

Quantitative Data on the Effects of 11β-HSD1 Inhibition in Macrophages

The following tables summarize the quantitative data from studies investigating the effects of 11β-HSD1 inhibitors on macrophage function.

Table 1: Effect of 11β-HSD1 Inhibitor BVT.2733 on Pro-inflammatory Gene Expression in J774A.1 Macrophages

| Treatment Condition | Gene | Fold Change vs. Control | Reference |

| LPS (100 ng/mL) | MCP-1 | ~18 | [7] |

| LPS (100 ng/mL) + BVT.2733 (100 µM) | MCP-1 | ~8 | [7] |

| LPS (100 ng/mL) | IL-6 | ~15 | [7] |

| LPS (100 ng/mL) + BVT.2733 (100 µM) | IL-6 | ~6 | [7] |

Table 2: 11β-HSD1 Activity in Polarized Primary Human Macrophages

| Macrophage Phenotype | 11β-HSD1 Activity (pmol/mg/hr) | Reference |

| M1 Polarized | 5.73 ± 2.6 | [3][8] |

| M2 Polarized | 1.35 ± 0.75 | [3][8] |

Table 3: Effect of Cortisol on TNFα Secretion in M1 Polarized Primary Human Macrophages

| Treatment Condition | TNFα Secretion (pg/mL) | Reference |

| M1 Stimulated | 337.6 ± 190.5 | [3][8] |

| M1 Stimulated + Cortisol (100 nmol/L) | 88.6 ± 123.01 | [3][8] |

Core Mechanism of Action of this compound in Macrophages

The primary mechanism of action of this compound in macrophages is the competitive inhibition of the 11β-HSD1 enzyme. This leads to a reduction in the intracellular conversion of cortisone to cortisol, thereby dampening the local glucocorticoid signaling within the macrophage. This modulation of glucocorticoid availability has significant downstream consequences on macrophage function, particularly in the context of inflammation.

Modulation of Macrophage Polarization

This compound has been shown to inhibit M2 macrophage polarization[9]. The expression of 11β-HSD1 is significantly higher in pro-inflammatory M1 macrophages compared to anti-inflammatory M2 macrophages[3][8]. By inhibiting 11β-HSD1, this compound can alter the balance of macrophage phenotypes, potentially shifting them away from a pro-fibrotic and pro-inflammatory state.

Suppression of Pro-inflammatory Cytokine Production

A key consequence of 11β-HSD1 inhibition in macrophages is the reduction of pro-inflammatory cytokine expression. Studies with this compound (J2H-1702) have demonstrated a marked reduction in IL-1β expression in macrophages[9]. Similarly, another selective 11β-HSD1 inhibitor, BVT.2733, has been shown to decrease the LPS-induced expression of MCP-1 and IL-6 in J774A.1 macrophages[7]. This anti-inflammatory effect is central to the therapeutic potential of this compound.

Impact on Signaling Pathways

The effects of this compound on macrophage function are mediated through the modulation of key intracellular signaling pathways.

By reducing the intracellular concentration of active cortisol, this compound directly attenuates the activation of the glucocorticoid receptor. In the absence of its ligand, the GR resides in the cytoplasm in a complex with heat shock proteins. Upon cortisol binding, the GR translocates to the nucleus where it can either transactivate anti-inflammatory genes or transrepress pro-inflammatory transcription factors, such as NF-κB and AP-1. The paradoxical pro-inflammatory effects of 11β-HSD1 at low glucocorticoid concentrations are also mediated through the GR[1][10]. Therefore, inhibition of 11β-HSD1 by this compound can prevent both the anti-inflammatory and the paradoxical pro-inflammatory effects of locally generated cortisol, depending on the cellular context.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]

- 5. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. endocrine-abstracts.org [endocrine-abstracts.org]

- 9. researchgate.net [researchgate.net]

- 10. 11β-Hydroxysteroid dehydrogenase type 1 amplifies inflammation in LPS-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SIK Inhibition in Cellular Signaling: A Technical Guide to the Pan-SIK Inhibitor HG-9-91-01

Disclaimer: Initial analysis of the query for "SKI2852" revealed no direct association with the inhibition of Salt-Inducible Kinases (SIKs). The available scientific literature identifies this compound as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). To fulfill the user's request for an in-depth technical guide on a SIK inhibitor, this document will focus on the well-characterized and potent pan-SIK inhibitor, HG-9-91-01 .

Introduction to Salt-Inducible Kinases (SIKs)

Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising three isoforms: SIK1, SIK2, and SIK3.[1] They are members of the AMP-activated protein kinase (AMPK) family and are pivotal in translating extracellular signals into transcriptional and post-transcriptional responses.[2] SIKs are implicated in a wide array of physiological processes, including the regulation of metabolism, immune responses, and inflammatory processes.[1] Their dysregulation has been linked to various diseases, making them attractive therapeutic targets.[1]

HG-9-91-01: A Potent Pan-SIK Inhibitor

HG-9-91-01 is a highly potent and selective ATP-competitive inhibitor of all three SIK isoforms.[3][4][5] Its mechanism of action involves binding to the ATP-binding pocket of the SIKs, thereby preventing the phosphorylation of their downstream substrates.[3] This inhibition leads to the modulation of key signaling pathways that control gene expression and cellular function.

Quantitative Data: In Vitro Potency of HG-9-91-01

The inhibitory activity of HG-9-91-01 against the three SIK isoforms has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Kinase Isoform | IC50 (nM) |

| SIK1 | 0.92[3][4][5][6][7] |

| SIK2 | 6.6[3][4][5][6][7] |

| SIK3 | 9.6[3][4][5][6][7] |

Core Signaling Pathways Modulated by SIK Inhibition

SIK inhibitors, such as HG-9-91-01, exert their effects by disrupting the phosphorylation and subsequent cytoplasmic sequestration of two major families of transcriptional regulators: the CREB-Regulated Transcription Coactivators (CRTCs) and the Class IIa Histone Deacetylases (HDACs).[2]

By inhibiting SIKs, HG-9-91-01 prevents the phosphorylation of CRTCs and Class IIa HDACs.[2] This allows for their dephosphorylation by cellular phosphatases, leading to their translocation into the nucleus. Once in the nucleus, these transcriptional regulators can modulate the expression of target genes, leading to various cellular responses, including anti-inflammatory effects.[2][3]

Experimental Protocols

In Vitro SIK Kinase Assay

This protocol outlines a general procedure for determining the in vitro potency (IC50) of an inhibitor against SIK kinases.

Objective: To measure the ability of a test compound (e.g., HG-9-91-01) to inhibit the enzymatic activity of a purified SIK isoform.

Materials:

-

Recombinant human SIK1, SIK2, or SIK3 enzyme

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer

-

Test compound (inhibitor)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[8]

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the SIK enzyme, the kinase substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.[8]

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a drug in a cellular environment.[9][10]

Objective: To determine if a test compound binds to and stabilizes its target protein (SIK) inside intact cells.

Materials:

-

Cultured cells expressing the target SIK isoform

-

Test compound

-

Cell lysis buffer

-

Equipment for heating cell lysates (e.g., PCR cycler)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody specific to the SIK isoform

-

Secondary antibody

Procedure:

-

Treat cultured cells with the test compound or a vehicle control.

-

Harvest the cells and resuspend them in lysis buffer.

-

Heat the cell lysates to a range of temperatures to induce protein denaturation. Ligand-bound proteins are generally more resistant to thermal denaturation.[9]

-

Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble SIK protein in the supernatant by Western blotting using a specific antibody.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[10]

Conclusion

HG-9-91-01 serves as a critical tool for researchers studying the physiological and pathological roles of SIKs. Its ability to potently inhibit all three SIK isoforms allows for the elucidation of downstream signaling events, particularly the regulation of CRTC and Class IIa HDAC activity. The experimental protocols described provide a framework for characterizing the in vitro potency and cellular target engagement of SIK inhibitors, which is essential for the development of novel therapeutics targeting this important kinase family.

References

- 1. SIK inhibitors(Roche) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 2. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]

- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

SKI2852 and its Potential Effects on Cytokine Production: A Technical Overview and Future Research Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

SKI2852 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme critical for the intracellular regeneration of active glucocorticoids. While the primary therapeutic focus for this compound has been in the realm of metabolic disorders, its mechanism of action holds significant, yet unexplored, implications for the modulation of cytokine production and inflammatory processes. This document provides a comprehensive overview of the known pharmacology of this compound and explores its potential impact on cytokine biology. Due to the absence of direct published research on this compound's effects on cytokine production, this guide synthesizes information from studies on 11β-HSD1, glucocorticoids, and inflammation to build a scientific rationale for future investigation. We present a hypothetical framework for research, including experimental protocols and pathway diagrams, to guide the exploration of this compound as a potential modulator of inflammatory cytokine responses.

Introduction to this compound

This compound is a pyrimidine-4-carboxamide-based compound identified as a highly potent, selective, and orally bioavailable inhibitor of 11β-HSD1. Its primary mechanism of action is to block the conversion of inactive cortisone to active cortisol within cells, thereby dampening intracellular glucocorticoid action. This mode of action has positioned this compound as a promising therapeutic agent for metabolic conditions such as type 2 diabetes and dyslipidemia, where excess local glucocorticoid activity is pathogenic.

Despite the focus on metabolic diseases, the role of glucocorticoids as powerful modulators of the immune system suggests that this compound could also influence inflammatory pathways, primarily through the regulation of cytokine production.

The Link Between 11β-HSD1, Glucocorticoids, and Cytokine Production

The enzyme 11β-HSD1 is a key regulator of local glucocorticoid availability in tissues. By converting cortisone to cortisol, it amplifies the effects of glucocorticoids, which are well-known for their potent anti-inflammatory and immunosuppressive properties. Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression.

A primary anti-inflammatory mechanism of glucocorticoids is the suppression of pro-inflammatory cytokine gene expression. This is achieved through several mechanisms, including:

-

Inhibition of Transcription Factors: The activated GR can directly bind to and inhibit pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are crucial for the transcription of many cytokine genes.

-

Upregulation of Anti-Inflammatory Proteins: Glucocorticoids can increase the expression of anti-inflammatory proteins, such as IκBα, which sequesters NF-κB in the cytoplasm.

-

Destabilization of mRNA: Glucocorticoids can reduce the stability of cytokine mRNA transcripts, leading to their faster degradation.

Glucocorticoids are known to suppress the production of a wide array of cytokines, including interleukins (IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, IL-12), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ)[1].

Interestingly, pro-inflammatory cytokines such as IL-1β and TNF-α have been shown to increase the expression of 11β-HSD1 in various cell types, including adipocytes and fibroblasts[2][3]. This suggests the existence of a local feedback loop where inflammation can enhance its own suppression by increasing local glucocorticoid activation.

Given this intricate relationship, inhibition of 11β-HSD1 by this compound would be expected to reduce local cortisol levels, which could theoretically lead to an increase in pro-inflammatory cytokine production by relieving glucocorticoid-mediated suppression. However, the net effect of 11β-HSD1 inhibition on inflammation is complex and appears to be context-dependent. Some studies have shown that 11β-HSD1 deficiency or inhibition can exacerbate acute inflammation, while in chronic inflammatory states associated with metabolic diseases, it may be beneficial[4][5].

Signaling Pathway Overview

The following diagram illustrates the general pathway of 11β-HSD1 in modulating cytokine gene expression. It is important to note that this is a generalized representation and not based on direct experimental data for this compound.

References

- 1. Glucocorticoid - Wikipedia [en.wikipedia.org]

- 2. Proinflammatory cytokine induction of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in human adipocytes is mediated by MEK, C/EBPβ, and NF-κB/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pro-Inflammatory Cytokine Induction of 11β-hydroxysteroid Dehydrogenase Type 1 in A549 Cells Requires Phosphorylation of C/EBPβ at Thr235 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Changing glucocorticoid action: 11β-hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pro-Inflammatory Cytokine Induction of 11β-hydroxysteroid Dehydrogenase Type 1 in A549 Cells Requires Phosphorylation of C/EBPβ at Thr235 | PLOS One [journals.plos.org]

The Discovery and Preclinical Development of SKI2852: A Potent and Selective 11β-HSD1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SKI2852 is a highly potent, selective, and orally bioavailable inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome and type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its in vitro and in vivo pharmacological properties, detailed representative experimental protocols, and a discussion of its therapeutic potential. As of the latest available information, this compound has not entered clinical trials.

Introduction

Glucocorticoids play a crucial role in regulating glucose and lipid metabolism. While systemic levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis, local glucocorticoid concentrations in target tissues are regulated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme catalyzes the conversion of inactive cortisone to active cortisol in humans (or corticosterone in rodents), thereby amplifying glucocorticoid receptor activation in tissues such as the liver and adipose tissue. Overactivity of 11β-HSD1 has been linked to insulin resistance, obesity, and dyslipidemia. Consequently, inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for the treatment of metabolic diseases.

This compound was identified through a medicinal chemistry effort to develop potent and selective 11β-HSD1 inhibitors with favorable pharmacokinetic properties. This document details the preclinical data that supported its development.

Discovery and Mechanism of Action

This compound, chemically known as 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide, was developed from a series of picolinamide- and pyrimidine-4-carboxamide-based inhibitors. The key structural modifications leading to this compound involved the replacement of a pyridine ring with a pyrimidine ring and the introduction of a fluorine substituent, which resulted in a significant enhancement of potency and selectivity.

The primary mechanism of action of this compound is the competitive inhibition of 11β-HSD1. By binding to the active site of the enzyme, this compound prevents the conversion of cortisone to cortisol, thereby reducing local glucocorticoid signaling in metabolic tissues.

Signaling Pathway

Preclinical Pharmacology

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, pharmacokinetics, and efficacy.

In Vitro Potency and Selectivity

The inhibitory activity of this compound was assessed against both human and murine 11β-HSD1 enzymes. The compound demonstrated high potency with nanomolar IC50 values.

| Target | Species | Assay Type | IC50 (nM) |

| 11β-HSD1 | Human | Enzyme Assay | 2.9 |

| 11β-HSD1 | Murine | Enzyme Assay | 1.6 |

| 11β-HSD1 | Human | HEK293 Cell-based Assay | 4.0 |

Table 1: In vitro potency of this compound against 11β-HSD1.

This compound also exhibited high selectivity for 11β-HSD1 over other related enzymes, including 11β-HSD2, and did not show significant inhibition of major cytochrome P450 (CYP) enzymes (CYP3A4 and CYP2C19 IC50 > 10 µM), suggesting a low potential for drug-drug interactions.[1]

Pharmacokinetics

Pharmacokinetic studies were conducted in mice to evaluate the oral bioavailability and other key parameters of this compound.

| Species | Parameter | Value |

| Mouse | Oral Bioavailability (F) | 96% |

Table 2: Pharmacokinetic parameters of this compound in mice.[1]

The high oral bioavailability of this compound makes it suitable for oral administration.

In Vivo Efficacy

The therapeutic potential of this compound was evaluated in a genetically obese and diabetic mouse model, the ob/ob mouse.

| Study Model | Dose and Administration | Duration | Key Findings |

| ob/ob mice | 20 mg/kg, oral, once daily | 25 days | - Significantly reduced blood glucose and HbA1c levels- Improved lipid profiles- Synergistically enhanced the HbA1c-lowering effect of metformin |

Table 3: In vivo efficacy of this compound in a mouse model of metabolic disease.[2]

These findings demonstrate that this compound can effectively improve glycemic control and lipid metabolism in a relevant animal model of metabolic disease.

Experimental Protocols

The following are representative protocols for the key experiments conducted during the preclinical evaluation of this compound. These are based on standard methodologies and the available information on the studies of this compound.

11β-HSD1 Inhibition Assay (HEK293 Cell-based)

This protocol describes a cell-based assay to determine the inhibitory potency of compounds against 11β-HSD1.

Materials:

-

HEK293 cells stably expressing human 11β-HSD1

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Cortisone (substrate)

-

This compound and other test compounds

-

Assay buffer (e.g., PBS)

-

Cortisol detection kit (e.g., HTRF or ELISA)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HEK293-h11β-HSD1 cells in a 96-well plate at a density that allows for confluence on the day of the assay.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.

-

Assay: a. Remove the culture medium from the cells and wash once with assay buffer. b. Add the diluted compounds to the respective wells. c. Add cortisone to all wells (except for the negative control) to a final concentration of ~200 nM. d. Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 4 hours).

-

Cortisol Measurement: a. Collect the supernatant from each well. b. Measure the concentration of cortisol in the supernatant using a cortisol detection kit according to the manufacturer's instructions.

-

Data Analysis: a. Calculate the percent inhibition of cortisol formation for each compound concentration relative to the vehicle control. b. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Rodent Pharmacokinetic Study (Oral Administration)

This protocol outlines a typical pharmacokinetic study in mice following oral administration.

Materials:

-

Male C57BL/6 mice (or other appropriate strain)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose and 1% Tween 80)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated capillaries)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the study.

-

Dosing: a. Fast the mice overnight before dosing. b. Administer a single oral dose of this compound (e.g., 5 mg/kg) via oral gavage.

-

Blood Sampling: a. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose. b. Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: a. Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma. b. Analyze the plasma samples to determine the concentration of this compound at each time point.

-

Pharmacokinetic Analysis: a. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (F) by comparing with data from an intravenous administration study.

In Vivo Efficacy Study in ob/ob Mice

This protocol describes an efficacy study in a genetic model of obesity and type 2 diabetes.

Materials:

-

Male ob/ob mice

-

This compound

-

Vehicle for oral administration

-

Blood glucose meter and strips

-

Equipment for measuring HbA1c and lipid profiles

-

Equipment for hyperinsulinemic-euglycemic clamp (optional, for detailed insulin sensitivity assessment)

Procedure:

-

Animal Acclimation and Baseline Measurements: a. Acclimate the ob/ob mice and divide them into treatment and vehicle control groups. b. Measure baseline body weight, blood glucose, HbA1c, and plasma lipid levels.

-

Dosing: a. Administer this compound (e.g., 20 mg/kg) or vehicle orally once daily for the duration of the study (e.g., 25 days).

-

Monitoring: a. Monitor body weight and food intake regularly. b. Measure blood glucose levels at regular intervals (e.g., weekly).

-

Final Measurements: a. At the end of the study, measure final body weight, blood glucose, HbA1c, and plasma lipid profiles.

-

Optional Advanced Assessment (Hyperinsulinemic-Euglycemic Clamp): a. Perform a hyperinsulinemic-euglycemic clamp to directly assess insulin sensitivity. This involves a constant infusion of insulin and a variable infusion of glucose to maintain euglycemia, with the glucose infusion rate serving as a measure of insulin sensitivity.

-

Data Analysis: a. Compare the changes in the measured parameters between the this compound-treated group and the vehicle control group using appropriate statistical methods.

Experimental Workflow and Logical Relationships

The preclinical development of this compound followed a logical progression from in vitro characterization to in vivo proof-of-concept.

Conclusion and Future Directions

This compound is a potent and selective 11β-HSD1 inhibitor with excellent oral bioavailability and demonstrated efficacy in a preclinical model of metabolic disease. The preclinical data strongly support its potential as a therapeutic agent for the treatment of type 2 diabetes and related metabolic disorders.

To date, there is no publicly available information on the clinical development of this compound. Future progression of this compound would involve Investigational New Drug (IND)-enabling toxicology studies followed by Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in humans. Subsequent clinical studies would be required to evaluate its efficacy in patients with metabolic diseases. The robust preclinical profile of this compound makes it a compelling candidate for further investigation.

References

An In-depth Technical Guide on the Impact of 11β-HSD1 Inhibition by SKI2852 on Inflammatory Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the mechanistic impact of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibition on key inflammatory signaling pathways. While direct studies on SKI2852's anti-inflammatory mechanisms are limited, this guide draws upon the broader understanding of 11β-HSD1 inhibitors to infer the potential effects of this compound. This compound is a potent and selective inhibitor of 11β-HSD1, an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[1][2][3]

Introduction to 11β-HSD1 and Inflammation

11β-HSD1 plays a critical role in modulating local glucocorticoid concentrations, which are potent regulators of the immune response.[1][2] Pro-inflammatory cytokines like IL-1 and TNFα can induce the expression of 11β-HSD1, creating a feedback loop that can either dampen or, in some contexts, amplify inflammation.[1] The inhibition of 11β-HSD1 is a therapeutic strategy being explored for metabolic syndrome and has shown potential in modulating inflammatory responses.[3][4] While acute inflammation may be worsened by 11β-HSD1 inhibition, in chronic inflammatory states such as obesity, its inhibition has been shown to be beneficial.[1]

Quantitative Data on 11β-HSD1 Inhibition

The following table summarizes key quantitative data related to 11β-HSD1 inhibitors and their effects. It is important to note that this data is for various 11β-HSD1 inhibitors and not specifically for this compound unless stated.

| Compound/Inhibitor | Target | IC50/Effect | Cell Line/Model | Reference |

| This compound | 11β-HSD1 | Potent inhibition of cortisone to cortisol conversion (>80%) | C57BL/6 mice (liver and adipose tissue) | [3] |

| BVT.2733 | 11β-HSD1 | Ameliorated inflammatory responses | LPS-stimulated THP-1 cells | [5] |

| KR-66344 | 11β-HSD1 | Inhibited 11β-HSD1 activity and expression | LPS-activated macrophages | [6] |

| Generic 11β-HSD1 inhibitor | 11β-HSD1 | Reduced aortic total cholesterol by 84% | Apolipoprotein E knockout mice | [4] |

Impact on Inflammatory Signaling Pathways

Inhibition of 11β-HSD1 has been shown to modulate key inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[7] Studies suggest a complex interplay between 11β-HSD1 and NF-κB. Pro-inflammatory cytokines can stimulate 11β-HSD1 transcription via NF-κB.[1] Conversely, 11β-HSD1 activity can amplify inflammatory responses through the activation of the NF-κB pathway.[5] Inhibition of 11β-HSD1 has been demonstrated to attenuate the activation of NF-κB. For instance, the inhibitor KR-66344 was shown to abolish LPS-induced NF-κB-p65 phosphorylation.[6] In muscle cells, TNFα stimulates the NF-κB p65 subunit to bind to the Hsd11b1 promoter, leading to the inhibition of 11β-HSD1 activity.[8]

References

- 1. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Changing glucocorticoid action: 11β-hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A potent and selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, this compound, ameliorates metabolic syndrome in diabetic mice models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 11β-Hydroxysteroid dehydrogenase type 1 amplifies inflammation in LPS-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effect of a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor via the stimulation of heme oxygenase-1 in LPS-activated mice and J774.1 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of 11β-HSD1 expression during adipose tissue expansion by hypoxia through different activities of NF-κB and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TNFα-mediated Hsd11b1 binding of NF-κB p65 is associated with suppression of 11β-HSD1 in muscle - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of SKI2852: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI2852 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid signaling in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle. Inhibition of 11β-HSD1 by this compound presents a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and dyslipidemia. This technical guide provides an in-depth overview of the downstream targets of this compound, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Introduction

Glucocorticoids are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. The biological activity of glucocorticoids is not only determined by their circulating levels but also by their intracellular activation. 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in this process, converting inactive cortisone into active cortisol, thereby amplifying local glucocorticoid action.[1] Overexpression or increased activity of 11β-HSD1 has been implicated in the pathogenesis of metabolic syndrome, including insulin resistance, obesity, and type 2 diabetes.

This compound is a novel, highly potent, and selective inhibitor of 11β-HSD1.[1][2] Preclinical studies have demonstrated its efficacy in improving glycemic control and lipid profiles, highlighting its therapeutic potential.[1][2] This guide delves into the molecular mechanisms underlying the therapeutic effects of this compound, focusing on its downstream targets and the modulation of key signaling pathways.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of the 11β-HSD1 enzyme. This inhibition reduces the intracellular conversion of cortisone to cortisol in target tissues. The consequent decrease in intracellular cortisol levels leads to a series of downstream effects that ameliorate the metabolic abnormalities associated with glucocorticoid excess.

Downstream Signaling Pathways Modulated by this compound

By reducing intracellular cortisol levels, this compound influences several key signaling pathways involved in glucose and lipid metabolism.

Insulin Signaling Pathway

Excess intracellular cortisol is known to impair insulin signaling, leading to insulin resistance. Glucocorticoids can interfere with the insulin signaling cascade at multiple levels, including the phosphorylation of insulin receptor substrate (IRS) proteins. Specifically, cortisol can promote the inhibitory phosphorylation of IRS-1 at serine 307 (pSer307 IRS-1), which impedes downstream signaling.

This compound, by inhibiting 11β-HSD1 and reducing cortisol levels, is expected to alleviate this inhibition. This leads to enhanced insulin signaling, characterized by decreased pSer307 IRS-1 and increased phosphorylation of Akt (also known as protein kinase B or PKB) at threonine 308 (pThr308 Akt/PKB). Activated Akt then promotes glucose uptake and utilization.

Hepatic Gluconeogenesis and Glycogenolysis

In the liver, glucocorticoids stimulate hepatic glucose production by promoting both gluconeogenesis (the synthesis of new glucose) and glycogenolysis (the breakdown of glycogen). Key enzymes in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), are transcriptionally upregulated by glucocorticoids.

By inhibiting 11β-HSD1, this compound is expected to reduce the expression of these gluconeogenic enzymes and decrease hepatic glucose output. Studies on 11β-HSD1 inhibitors have shown a significant reduction in hepatic glucose production, primarily through the inhibition of glycogenolysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (this compound): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Regulation of M1/M2 Macrophage Polarization for Drug Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides an in-depth overview of the molecular mechanisms governing M1 and M2 macrophage polarization. It is intended to serve as a technical resource for researchers investigating the immunomodulatory effects of novel therapeutic compounds.

Introduction to Macrophage Polarization

Macrophages are highly versatile immune cells that exhibit remarkable plasticity, adapting their phenotype and function in response to microenvironmental cues.[1] This process, known as polarization, results in a spectrum of activation states, classically categorized into two main phenotypes: the pro-inflammatory M1 macrophage and the anti-inflammatory M2 macrophage.

-

M1 (Classically Activated) Macrophages: These macrophages are critical for host defense against pathogens and play a key role in initiating inflammatory responses.[2] They are typically activated by microbial products like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[3] M1 macrophages are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-12), high antigen presentation capacity, and the generation of reactive oxygen species (ROS) and nitric oxide (NO).[4][5]

-

M2 (Alternatively Activated) Macrophages: In contrast, M2 macrophages are associated with the resolution of inflammation, tissue repair, and immune regulation.[2] Their activation is promoted by cytokines like interleukin-4 (IL-4) and IL-13.[3] M2 macrophages produce anti-inflammatory cytokines (e.g., IL-10, TGF-β) and factors that promote wound healing and tissue remodeling.[5]

The balance between M1 and M2 macrophage populations is crucial for maintaining tissue homeostasis. An imbalance is often associated with the pathogenesis of various inflammatory diseases, autoimmune disorders, and cancer.[4] Therefore, understanding and modulating the signaling pathways that control macrophage polarization is a promising strategy for developing novel therapeutics.

Core Signaling Pathways in Macrophage Polarization

The polarization of macrophages is a tightly regulated process governed by a complex network of signaling pathways and transcription factors. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor-kappa B (NF-κB) pathways are central to this regulation.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary route for cytokine signaling and is fundamental in directing macrophage polarization.[6] Different cytokines activate specific JAKs and STATs to drive either an M1 or M2 phenotype.

-

M1 Polarization: IFN-γ, a key M1-polarizing cytokine, binds to its receptor, leading to the activation of JAK1 and JAK2.[2] These kinases then phosphorylate and activate STAT1.[2] Phosphorylated STAT1 homodimerizes, translocates to the nucleus, and induces the transcription of M1-associated genes, such as inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines.[6]

-

M2 Polarization: IL-4 and IL-13 are the primary drivers of M2 polarization.[7] Upon binding to the IL-4 receptor, JAK1 and JAK3 are activated, leading to the phosphorylation and activation of STAT6.[2] Activated STAT6 dimers move to the nucleus to promote the transcription of M2-specific genes, including Arginase-1 (Arg1), CD206, and Fizz1.[2][7]

The balance between STAT1 and STAT6 activation is a critical determinant of macrophage function.[4]

References

- 1. Frontiers | Major pathways involved in macrophage polarization in cancer [frontiersin.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Potent and Selective 11β-HSD1 Inhibitor: A Technical Guide to SKI2852

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical structure, properties, and mechanism of action of SKI2852, a highly potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

This compound, also known as 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide, has emerged as a promising therapeutic candidate for metabolic diseases.[1][2] Its ability to selectively block the 11β-HSD1 enzyme, which is responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues, underscores its potential in the treatment of conditions like type 2 diabetes and obesity.[3]

Chemical Structure and Properties

The chemical identity of this compound is defined by its specific molecular formula, weight, and systematic name, which are crucial for its synthesis and characterization.

| Property | Value |

| IUPAC Name | 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide |

| Chemical Formula | C27H34FN5O4S |

| Molecular Weight | 543.66 g/mol |

| CAS Number | 1346554-47-9 |

Biological Activity and Pharmacokinetics

This compound exhibits high potency and selectivity for 11β-HSD1, with notable differences between human and murine enzymes. Its pharmacokinetic profile suggests excellent oral bioavailability.

| Parameter | Species | Value |

| IC50 (11β-HSD1) | Human | 2.9 nM |

| IC50 (11β-HSD1) | Mouse | 1.6 nM |

| Oral Bioavailability (F) | Mouse | 96% |

| CYP3A4 Inhibition (IC50) | Human | > 10 µM |

| CYP2C19 Inhibition (IC50) | Human | > 10 µM |

Mechanism of Action: Targeting the Glucocorticoid Activation Pathway

This compound functions by inhibiting the 11β-HSD1 enzyme, which plays a pivotal role in the tissue-specific regulation of glucocorticoid levels. By blocking this enzyme, this compound effectively reduces the local concentration of active cortisol in tissues such as the liver and adipose tissue. This reduction in cortisol leads to a decrease in the activation of the glucocorticoid receptor (GR), thereby mitigating the downstream effects of excessive glucocorticoid signaling, which are implicated in the pathophysiology of metabolic syndrome.

Experimental Protocols

The synthesis and evaluation of this compound involve a series of well-defined chemical and biological procedures. The following outlines the key experimental methodologies.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The key final step involves the amide coupling between 2-((R)-4-(2-fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid and (1R,2s,3S,5S,7S)-2-aminoadamantan-5-ol.

Final Amide Coupling Step:

-

Reactant Preparation: Dissolve 2-((R)-4-(2-fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid (1.0 eq) and (1R,2s,3S,5S,7S)-2-aminoadamantan-5-ol (1.1 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Coupling Agents: Add a coupling reagent, for example, HATU (1.2 eq), and a base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.

-

Work-up and Purification: After the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final compound, this compound.

In Vitro 11β-HSD1 Inhibition Assay

The potency of this compound in inhibiting 11β-HSD1 activity is determined using a biochemical assay.

-

Enzyme and Substrate Preparation: Recombinant human or mouse 11β-HSD1 enzyme is used. The substrate, cortisone, and the cofactor, NADPH, are prepared in a suitable buffer (e.g., Tris-HCl).

-

Compound Incubation: A range of concentrations of this compound is pre-incubated with the enzyme in the buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).

-

Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate (cortisone) and cofactor (NADPH). The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) and then terminated, typically by the addition of a stop solution containing a potent, non-specific inhibitor like carbenoxolone.

-

Detection of Cortisol: The amount of cortisol produced is quantified using a suitable detection method, such as homogeneous time-resolved fluorescence (HTRF) or LC-MS.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (this compound): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

Preliminary In Vitro Profile of SKI2852: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI2852 is a novel, highly potent, and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome and type 2 diabetes. This document provides a comprehensive summary of the preliminary in vitro studies conducted on this compound, including its inhibitory potency, cellular activity, and the underlying mechanism of action. Detailed experimental protocols and visual representations of the relevant biological pathways and workflows are provided to facilitate further research and development.

Quantitative In Vitro Efficacy of this compound

The inhibitory activity of this compound against 11β-HSD1 was evaluated in both enzymatic and cell-based assays. The compound demonstrates nanomolar potency against both human and murine forms of the enzyme.

| Assay Type | Target | IC50 (nM) | Reference |

| Enzymatic Inhibition | Human 11β-HSD1 | 2.9 | [1] |

| Enzymatic Inhibition | Murine 11β-HSD1 | 1.6 | [1] |

| Cell-Based Activity | Human 11β-HSD1 (in HEK293 cells) | 4.4 ± 0.5 | [1] |

Mechanism of Action: 11β-HSD1 Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the 11β-HSD1 enzyme. This enzyme is primarily responsible for the intracellular conversion of inactive cortisone to active cortisol. Cortisol, a potent glucocorticoid, binds to the glucocorticoid receptor (GR), which then translocates to the nucleus. In the nucleus, the cortisol-GR complex acts as a transcription factor, modulating the expression of genes involved in various metabolic processes, including gluconeogenesis and adipogenesis. By blocking 11β-HSD1, this compound reduces the intracellular concentration of active cortisol, thereby attenuating the downstream signaling cascade that contributes to metabolic dysregulation.

Caption: The 11β-HSD1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

11β-HSD1 Enzymatic Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory potency of this compound against recombinant human 11β-HSD1.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 1 mM EGTA, and 1 mM MgCl2)

-

This compound (test compound)

-

DMSO (vehicle)

-

Detection reagent (e.g., Homogeneous Time-Resolved Fluorescence (HTRF) cortisol detection kit)

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

Add a defined amount of recombinant human 11β-HSD1 enzyme to each well of a 384-well plate containing the diluted test compound or vehicle.

-

Pre-incubate the enzyme and compound mixture for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a solution of cortisone and NADPH to each well.

-

Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

-

Detect the amount of cortisol produced using an HTRF cortisol detection kit according to the manufacturer's instructions.

-

Measure the fluorescence signal using a plate reader compatible with HTRF.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based 11β-HSD1 Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound on 11β-HSD1 in a cellular context using HEK293 cells stably expressing human 11β-HSD1.

Materials:

-

HEK293 cells stably transfected with human 11β-HSD1 cDNA

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)

-

Cortisone (substrate)

-

This compound (test compound)

-

DMSO (vehicle)

-

Cell lysis buffer (if intracellular cortisol is measured)

-

ELISA or HTRF kit for cortisol detection

-

96-well cell culture plates

Procedure:

-

Seed the HEK293-h11β-HSD1 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle.

-

Pre-incubate the cells with the compound for a specified time (e.g., 1 hour).

-

Add cortisone to each well to initiate the conversion to cortisol.

-

Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

-

Collect the cell culture supernatant or lyse the cells to measure the amount of cortisol produced.

-

Quantify the cortisol concentration using a suitable method such as ELISA or HTRF.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Caption: A generalized workflow for a cell-based 11β-HSD1 inhibition assay.

Conclusion

The preliminary in vitro data for this compound demonstrate its high potency and cellular efficacy as an inhibitor of 11β-HSD1. The detailed protocols provided herein offer a foundation for further investigation into the compound's pharmacological properties. The targeted inhibition of the 11β-HSD1 signaling pathway by this compound represents a promising therapeutic strategy for metabolic disorders. Further studies are warranted to explore its selectivity profile and in vivo efficacy.

References

Understanding the Selectivity Profile of SKI2852: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

SKI2852, also known as J2H-1702, is a highly potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in various metabolic processes.[3] This technical guide provides a comprehensive overview of the selectivity profile of this compound, including its inhibitory potency and methodologies for its characterization.

Quantitative Selectivity Data

The inhibitory activity of this compound has been quantified against both human and murine 11β-HSD1, demonstrating high potency. The available data is summarized in the table below.

| Target | Species | IC50 (nM) |

| 11β-HSD1 | Human (hHSD1) | 2.9[2] |

| 11β-HSD1 | Murine (mHSD1) | 1.6[2] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This compound has been described as a selective inhibitor, and it has been noted for not having liabilities with cytochrome P450 (CYP) enzymes or the pregnane X receptor (PXR), which are common off-targets for drug candidates.[1][2] However, a broad selectivity panel against other related enzymes or a comprehensive kinome scan is not publicly available in the provided search results.

Signaling Pathway

This compound exerts its effect by inhibiting the 11β-HSD1 enzyme, which is a key regulator of intracellular glucocorticoid levels. By blocking this enzyme, this compound reduces the local concentration of active cortisol in tissues like the liver and adipose tissue. This mechanism is central to its therapeutic potential in metabolic diseases.

Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.

Experimental Protocols

While specific, detailed protocols for the characterization of this compound were not found in the provided search results, a general methodology for an in vitro 11β-HSD1 inhibition assay is outlined below. This protocol is based on common practices in the field for evaluating inhibitors of this enzyme.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against 11β-HSD1.

Materials:

-

Recombinant human or murine 11β-HSD1 enzyme

-

Cortisone (substrate)

-

NADPH (cofactor)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl with EDTA and MgCl2)

-

Detection system for cortisol (e.g., ELISA, mass spectrometry, or a coupled enzymatic assay)

-

Microplates (e.g., 96-well or 384-well)

Workflow:

References

- 1. Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (this compound): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 11β-HSD1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SKI2852

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution and storage of SKI2852, a potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Physicochemical and Biological Properties

This compound is a small molecule inhibitor with significant potential in metabolic disease research. A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Weight | 543.66 g/mol | [1] |

| Chemical Formula | C27H34FN5O4S | [1] |

| CAS Number | 1346554-47-9 | [1] |

| Appearance | Solid | |

| Purity | >98% (HPLC) | |

| Biological Activity | Potent and selective inhibitor of 11β-HSD1. | [1] |

| IC50 (human HSD1) | 2.9 nM | [1] |

| IC50 (mouse HSD1) | 1.6 nM | [1] |

Dissolution Protocol

Proper dissolution of this compound is critical for accurate in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

(Optional) Sonicator water bath

Protocol to Prepare a 10 mM Stock Solution:

-

Pre-dissolution Steps:

-

Before opening, centrifuge the vial of this compound powder at a low speed (e.g., 1000 x g) for 1 minute to ensure all the powder is at the bottom of the vial.

-

Allow the vial to equilibrate to room temperature before opening to avoid condensation of moisture.

-

-

Solvent Addition:

-

Based on the amount of this compound, calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 543.66 g/mol ), add 184 µL of DMSO.

-

Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

-

-

Solubilization:

-

Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure there are no visible particles.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

-

Gentle warming of the solution up to 37°C can also aid in dissolution. Avoid excessive heat.

-

-

Final Preparation:

-

Once fully dissolved, the stock solution is ready for use or storage.

-

Storage Conditions

Proper storage is essential to maintain the stability and activity of this compound.

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | Up to 12 months | |

| 4°C | Up to 6 months | For shorter-term storage. | |

| In Solvent (DMSO) | -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 6 months | Suitable for shorter-term storage of aliquots. |

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for utilizing the this compound stock solution in cell-based assays.

Caption: A typical experimental workflow for using this compound in in vitro studies.

Signaling Pathway of 11β-HSD1 Inhibition

This compound exerts its effects by inhibiting the 11β-HSD1 enzyme. This enzyme is a key regulator of intracellular glucocorticoid levels. The diagram below outlines the signaling pathway.

11β-HSD1 is responsible for the conversion of inactive cortisone to active cortisol within cells. Cortisol then binds to and activates the glucocorticoid receptor (GR), which translocates to the nucleus and regulates the transcription of target genes. In inflammatory states, pro-inflammatory cytokines such as TNFα and IL-1β can increase the expression of 11β-HSD1 through the activation of transcription factors like NF-κB and C/EBPβ. By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of active cortisol, thereby dampening glucocorticoid-mediated signaling.

Caption: The signaling pathway of 11β-HSD1 and its inhibition by this compound.

References

SKI2852: Applications in Immunological Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SKI2852 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a critical role in local glucocorticoid metabolism, converting inactive cortisone to active cortisol within specific tissues. This localized regulation of glucocorticoid activity is crucial in modulating immune responses. Elevated 11β-HSD1 activity is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as in the suppression of anti-tumor immunity. Consequently, this compound presents a valuable pharmacological tool for investigating the role of intracellular glucocorticoid signaling in a range of immunological contexts. These application notes provide an overview of the potential uses of this compound in immunology research, complete with detailed experimental protocols and data presentation guidelines.

Application 1: Investigation of Autoimmune and Inflammatory Diseases

Rationale:

The expression of 11β-HSD1 is upregulated in immune cells such as macrophages, neutrophils, and lymphocytes during inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.[1][2] By generating active glucocorticoids at the site of inflammation, 11β-HSD1 can modulate the local immune response. Inhibition of 11β-HSD1 with this compound offers a strategy to study the impact of locally produced glucocorticoids on the progression of autoimmune and inflammatory disorders. Research suggests that while systemic glucocorticoids are potent immunosuppressants, the role of locally generated glucocorticoids via 11β-HSD1 is more complex, and its inhibition can paradoxically enhance inflammatory responses in some acute models.[3][4]

Key Research Areas:

-

Rheumatoid Arthritis (RA): Investigating the effect of this compound on disease severity in animal models of RA, such as the K/BxN serum transfer model.[3][4][5]

-

Inflammatory Bowel Disease (IBD): Assessing the impact of this compound on intestinal inflammation and tissue damage in models of colitis.

-

Macrophage Polarization: Studying the influence of this compound on the differentiation and function of pro-inflammatory M1 and anti-inflammatory M2 macrophages.[6]

Data Presentation: In Vitro Macrophage Polarization

| Treatment Group | M1 Marker (e.g., iNOS) Expression (Fold Change) | M2 Marker (e.g., Arginase-1) Expression (Fold Change) | Pro-inflammatory Cytokine (e.g., TNF-α) Secretion (pg/mL) | Anti-inflammatory Cytokine (e.g., IL-10) Secretion (pg/mL) |

| Untreated Control | 1.0 | 1.0 | Baseline | Baseline |

| LPS + IFN-γ (M1 Polarization) | Increased | Decreased | Significantly Increased | No significant change |

| LPS + IFN-γ + this compound (Various Doses) | Dose-dependent change | Dose-dependent change | Dose-dependent change | Dose-dependent change |

| IL-4 (M2 Polarization) | Decreased | Increased | No significant change | Significantly Increased |

| IL-4 + this compound (Various Doses) | Dose-dependent change | Dose-dependent change | Dose-dependent change | Dose-dependent change |

Experimental Protocol: In Vitro Macrophage Polarization and Cytokine Analysis

Objective: To determine the effect of this compound on the polarization and cytokine production of bone marrow-derived macrophages (BMDMs).

Materials:

-

This compound

-

Bone marrow cells isolated from mice

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization

-

Interleukin-4 (IL-4) for M2 polarization

-

RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Reagents for RNA extraction and quantitative PCR (qPCR)

-

ELISA kits for TNF-α and IL-10

Procedure:

-

BMDM Differentiation:

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into BMDMs.

-

-

Macrophage Polarization and this compound Treatment:

-

Plate the differentiated BMDMs at a density of 1 x 10^6 cells/well in a 6-well plate.

-

For M1 polarization, treat cells with 100 ng/mL LPS and 20 ng/mL IFN-γ.

-

For M2 polarization, treat cells with 20 ng/mL IL-4.

-

Concurrently, treat the designated wells with varying concentrations of this compound or vehicle control (DMSO).

-

Incubate for 24 hours.

-

-

Analysis:

-

Gene Expression (qPCR):

-

Harvest the cells and extract total RNA.

-

Synthesize cDNA and perform qPCR to analyze the expression of M1 markers (e.g., Nos2, Tnf) and M2 markers (e.g., Arg1, Mrc1).

-

-

Cytokine Secretion (ELISA):

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α (pro-inflammatory) and IL-10 (anti-inflammatory) using specific ELISA kits according to the manufacturer's instructions.

-

-

Visualization of Experimental Workflow:

Caption: Workflow for in vitro macrophage polarization experiment.

Application 2: Enhancement of Cancer Immunotherapy

Rationale:

The tumor microenvironment (TME) is often characterized by immunosuppressive conditions that allow cancer cells to evade immune destruction. Glucocorticoids within the TME can contribute to this immunosuppression. Multiple studies have shown that tumors can express 11β-HSD1, leading to local production of active glucocorticoids.[7][8][9] This can suppress the activity of cytotoxic T lymphocytes (CTLs) and promote the function of regulatory T cells (Tregs). Inhibition of 11β-HSD1 with this compound is a promising strategy to reverse this immunosuppression and enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies.[7][8][9]

Key Research Areas:

-

Combination Therapy: Evaluating the synergistic anti-tumor effects of this compound in combination with anti-PD-1 or other immunotherapies in syngeneic mouse tumor models.

-

T Cell Function: Assessing the impact of this compound on the activation, proliferation, and cytokine production of tumor-infiltrating T cells.

-

Tumor Microenvironment: Analyzing the changes in the immune cell composition and cytokine profile within the TME following this compound treatment.

Data Presentation: In Vivo Tumor Growth and Immune Response

| Treatment Group | Tumor Volume (mm³) at Day X | Survival Rate (%) | Tumor-Infiltrating CD8+ T cells (% of total immune cells) | IFN-γ Production by CD8+ T cells (MFI) |

| Vehicle Control | High | Low | Low | Low |

| This compound Alone | Moderately Reduced | Moderately Increased | Slightly Increased | Slightly Increased |

| Anti-PD-1 Alone | Reduced | Increased | Increased | Increased |

| This compound + Anti-PD-1 | Significantly Reduced | Significantly Increased | Significantly Increased | Significantly Increased |

Experimental Protocol: In Vivo Combination Therapy in a Syngeneic Mouse Tumor Model

Objective: To evaluate the efficacy of this compound in combination with anti-PD-1 therapy in a murine cancer model.

Materials:

-

This compound

-

Anti-mouse PD-1 antibody

-

Syngeneic tumor cell line (e.g., MC38 colorectal cancer, B16-F10 melanoma)

-

Immune-competent mice (e.g., C57BL/6)

-

Calipers for tumor measurement

-

Reagents for flow cytometry (antibodies against CD45, CD3, CD8, IFN-γ)

Procedure:

-

Tumor Implantation:

-

Inject 1 x 10^6 tumor cells subcutaneously into the flank of the mice.

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

-

Treatment:

-

Randomize mice into four groups: Vehicle control, this compound alone, Anti-PD-1 alone, and this compound + Anti-PD-1.

-

Administer this compound orally at a predetermined dose and schedule.

-

Administer anti-PD-1 antibody intraperitoneally at a standard dose (e.g., 10 mg/kg) every 3-4 days.

-

Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.

-

Monitor animal body weight and overall health.

-

-

Immune Analysis:

-

At the end of the study (or at a predetermined time point), euthanize the mice and excise the tumors.

-

Prepare single-cell suspensions from the tumors.

-

Perform flow cytometry to analyze the frequency and activation state of tumor-infiltrating immune cells, particularly CD8+ T cells.

-

For intracellular cytokine staining, re-stimulate the tumor-infiltrating lymphocytes ex vivo with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours before staining for IFN-γ.

-

Visualization of Signaling Pathway:

References

- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 11β-Hydroxysteroid dehydrogenase type 1 amplifies inflammation in LPS-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. academic.oup.com [academic.oup.com]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. 11β-HSD1 inhibition does not affect murine tumour angiogenesis but may exert a selective effect on tumour growth by modulating inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrophage 11β-HSD-1 deficiency promotes inflammatory angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing an M2 Macrophage Phenotype with a Novel Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. This process, known as polarization, results in a spectrum of activation states, with the pro-inflammatory M1 and the anti-inflammatory M2 phenotypes representing the two extremes. M2 macrophages are crucial for tissue repair, wound healing, and the resolution of inflammation.[1][2][3] Consequently, the targeted induction of an M2 phenotype is a promising therapeutic strategy for a range of inflammatory diseases and for promoting tissue regeneration.

These application notes provide a comprehensive framework for evaluating the potential of a novel compound, herein referred to as "Compound X" (as a placeholder for SKI2852), to induce an M2 macrophage phenotype. The following sections detail the necessary experimental protocols, data presentation strategies, and visualizations of key pathways and workflows.

Experimental Principles

The evaluation of "Compound X" will be based on its ability to induce key characteristics of the M2 phenotype in cultured macrophages. This will be assessed by measuring the expression of established M2 markers at both the gene and protein levels and comparing the results to appropriate controls. The primary cell types for these assays are the human monocytic cell line THP-1 and primary bone marrow-derived macrophages (BMDMs), which are widely used models for studying macrophage polarization.[4][5]

Positive controls will involve stimulation with well-characterized M2-polarizing cytokines, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), while negative controls will consist of untreated (M0) macrophages.[6][7][8]

Detailed Experimental Protocols

Protocol 1: Differentiation and Polarization of THP-1 Cells

This protocol describes the differentiation of the human monocytic THP-1 cell line into M0 macrophages, followed by polarization with "Compound X".

Materials:

-

THP-1 cell line

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

"Compound X" (of known concentration)

-

Recombinant Human IL-4 and IL-13

-

Phosphate Buffered Saline (PBS)

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed THP-1 monocytes at a density of 5 x 10^5 cells/well in a 6-well plate with complete RPMI-1640 medium.

-

Differentiation to M0 Macrophages: Add PMA to a final concentration of 50-100 ng/mL to each well. Incubate for 48 hours at 37°C and 5% CO2 to induce differentiation into adherent, macrophage-like cells (M0).

-

Resting Phase: After 48 hours, carefully aspirate the PMA-containing medium and wash the adherent cells twice with warm PBS. Add fresh, complete RPMI-1640 medium and let the cells rest for 24 hours.

-

Polarization:

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

Harvesting: After incubation, collect the cell culture supernatants for cytokine analysis (ELISA) and lyse the cells for RNA extraction (qPCR) or protein analysis (Flow Cytometry, Western Blot).

Protocol 2: Isolation, Differentiation, and Polarization of Bone Marrow-Derived Macrophages (BMDMs)

This protocol is for generating primary macrophages from mouse bone marrow.

Materials:

-

6-8 week old C57BL/6 mice